
2-((1-(2-(4-クロロフェニル)アセチル)ピペリジン-4-イル)メチル)-6-メチルピリダジン-3(2H)-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The compound contains several functional groups that could potentially influence its physical and chemical properties. The presence of the chlorophenyl group could make the compound more lipophilic, potentially influencing its solubility and reactivity. The piperidine ring could potentially form hydrogen bonds, influencing the compound’s solubility and reactivity as well .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various types of chemical reactions. For example, the acetyl group could undergo nucleophilic acyl substitution reactions, and the chlorophenyl group could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular size, and the presence of functional groups all influence a compound’s properties such as its boiling point, melting point, solubility, and reactivity .科学的研究の応用
抗がん剤の可能性
この化合物の構造的特徴は、がん研究のための興味深い候補としています。研究者らは、腫瘍細胞の増殖、アポトーシス、および転移阻害への影響について調査してきました。 予備的な研究では、がんの進行に関与する主要な細胞経路を阻害する可能性があることが示唆されています .
神経疾患
ピペリジン部分を持つため、この化合物は神経疾患の治療における可能性について調査されてきました。それは神経伝達物質系を調節する可能性があり、アルツハイマー病、パーキンソン病、てんかんなどの病気と関連しています。 研究者らは、その神経保護メカニズムを理解することに熱心です .
循環器系への応用
ピリダジノン骨格は、循環器研究において注目を集めています。この化合物は、血圧調節、血管トーン、内皮機能に影響を与える可能性があります。 研究では、血管拡張剤または降圧剤としての可能性を探求しています .
プロテインキナーゼ阻害
特定のプロテインキナーゼは、細胞シグナル伝達および疾患経路に関与しています。研究者らは、この化合物が特定のキナーゼを選択的に阻害できるかどうかを調査してきました。成功すれば、キナーゼ関連疾患の標的治療につながる可能性があります。
Sigma-Aldrich. “2- (2- (4-chlorophenyl)acetyl)benzoic acid.” Link Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydroarylation of unactivated alkenes. Link ChemSpider. “2-[(4-Chlorphenyl)(piperidin-4-yloxy)methyl]pyridin.” Link
将来の方向性
特性
IUPAC Name |
2-[[1-[2-(4-chlorophenyl)acetyl]piperidin-4-yl]methyl]-6-methylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O2/c1-14-2-7-18(24)23(21-14)13-16-8-10-22(11-9-16)19(25)12-15-3-5-17(20)6-4-15/h2-7,16H,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDGDITPQOPJJEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC2CCN(CC2)C(=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

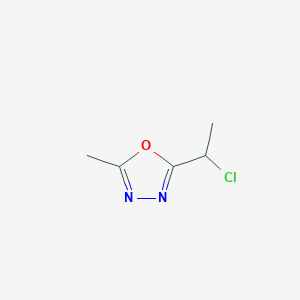

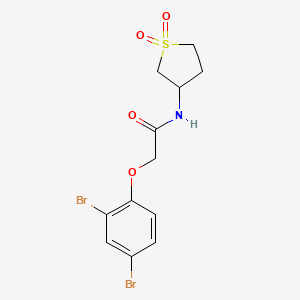


![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2586845.png)


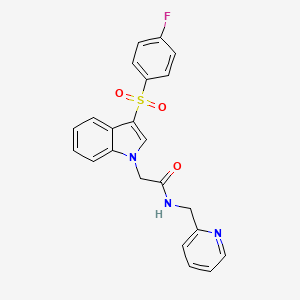
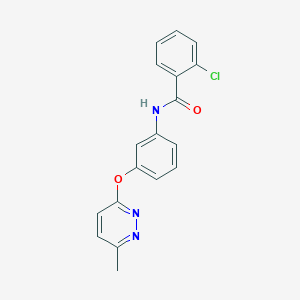
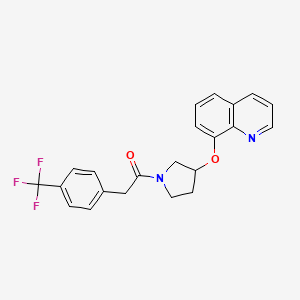

![7-(4-bromophenyl)-2-(furan-2-yl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2586853.png)
![7-Methyl-2-[(2-methylphenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2586854.png)